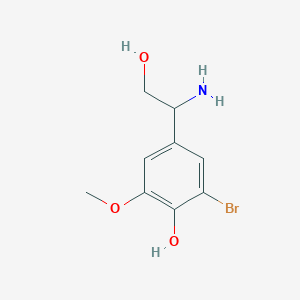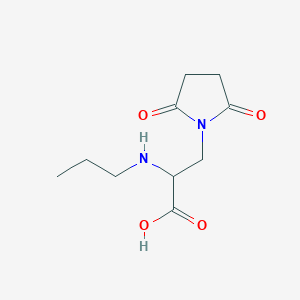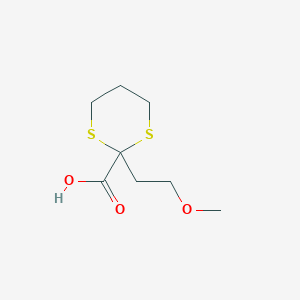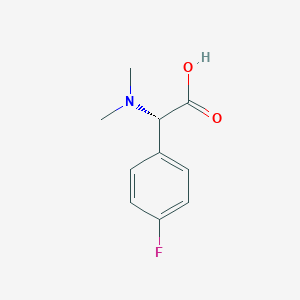![molecular formula C12H26ClN B13545981 [3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is an organic compound with the molecular formula C12H26ClN It is a hydrochloride salt of a cyclohexane derivative, featuring an aminomethyl group attached to a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)pentyl]cyclohexanehydrochloride typically involves the following steps:
Formation of the Aminomethyl Group: The starting material, cyclohexane, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions. This involves the reaction of the aminomethylcyclohexane with a pentyl halide under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Reductive Amination: Using a flow reactor, the aldehyde or ketone intermediate is continuously fed into the reactor along with the amine and reducing agent.
Continuous Alkylation: The aminomethylcyclohexane is then continuously reacted with the pentyl halide in a separate flow reactor.
Salt Formation: The final product is continuously treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized and purified.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as ketones and carboxylic acids.
Reduction Products: Reduced forms such as amines and alkanes.
Substitution Products: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Aminomethyl)pentyl]cyclohexanehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical compounds that may exhibit activity against various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which [3-(Aminomethyl)pentyl]cyclohexanehydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes, affecting membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
[3-(Aminomethyl)butyl]cyclohexanehydrochloride: Similar structure but with a butyl chain instead of a pentyl chain.
[3-(Aminomethyl)hexyl]cyclohexanehydrochloride: Similar structure but with a hexyl chain instead of a pentyl chain.
[3-(Aminomethyl)propyl]cyclohexanehydrochloride: Similar structure but with a propyl chain instead of a pentyl chain.
Uniqueness
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is unique due to its specific chain length and the presence of the aminomethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The pentyl chain length offers optimal flexibility and interaction potential compared to shorter or longer chains.
Propiedades
Fórmula molecular |
C12H26ClN |
|---|---|
Peso molecular |
219.79 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-ethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-2-11(10-13)8-9-12-6-4-3-5-7-12;/h11-12H,2-10,13H2,1H3;1H |
Clave InChI |
ZANKUSATTDUWOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC1CCCCC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)


![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)


